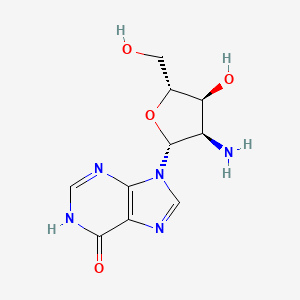

2'-Amino-2'-deoxyinosine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSURAOXNSSRH-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226657 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75763-51-8 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of 2'-Amino-2'-deoxyinosine

Foreword: The Strategic Importance of 2'-Amino Nucleosides

Welcome to this in-depth technical guide on the synthesis and purification of 2'-Amino-2'-deoxyinosine. As a senior application scientist, my goal is not merely to present a protocol but to illuminate the strategic thinking and chemical principles that underpin a successful synthesis. This compound and its analogues are more than mere laboratory curiosities; they are pivotal precursors in the development of antiviral and antineoplastic agents. The strategic placement of an amino group at the 2'-position of the ribose sugar fundamentally alters the nucleoside's biological activity, often enhancing its therapeutic potential. However, the synthesis of these molecules is a nuanced challenge, demanding precise control over stereochemistry and the judicious use of protecting groups. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and field-tested roadmap, moving from theoretical strategy to practical execution and validation.

Retrosynthetic Analysis and Core Synthetic Strategy

The primary challenge in synthesizing this compound lies in the stereospecific introduction of the amino functionality at the C2' position of the ribofuranose ring with the desired ribo configuration. A direct displacement of the 2'-hydroxyl group is difficult. Therefore, a more robust strategy involves an inversion of stereochemistry at C2' from a readily available starting material with the arabino configuration.

Our retrosynthetic analysis identifies 9-(β-D-arabinofuranosyl)hypoxanthine (ara-H) as an ideal and accessible starting material. The core strategy hinges on a double inversion at the C2' position.

The Strategic Workflow can be summarized as follows:

-

Protection: Selective protection of the 3' and 5' hydroxyl groups of the starting material, 9-(β-D-arabinofuranosyl)hypoxanthine, to prevent their participation in subsequent reactions.

-

Activation: Activation of the sterically accessible 2'-hydroxyl group by converting it into a good leaving group, typically a trifluoromethanesulfonyl (triflate) group. This is a critical step that prepares the molecule for nucleophilic attack.

-

First Inversion (SN2): Introduction of an azide moiety at the 2'-position via an SN2 reaction with an azide salt. This reaction proceeds with an inversion of configuration, converting the arabino stereocenter to the desired ribo configuration, yielding the key intermediate, 2'-azido-2'-deoxyinosine.

-

Second "Inversion" (Reduction): Reduction of the 2'-azido group to the target 2'-amino group. This step retains the newly established ribo stereochemistry. The Staudinger reduction is a particularly mild and effective method for this transformation.

-

Deprotection: Removal of the 3' and 5' protecting groups to yield the final product, this compound.

-

Purification & Characterization: Rigorous purification of the final compound, typically by column chromatography, followed by comprehensive characterization to confirm its identity and purity.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

The following protocols are adapted from the general methodologies established for the synthesis of 2'-amino-2'-deoxypurine nucleosides, providing a robust pathway to the target compound.

Protocol 2.1: Synthesis of 2'-Azido-2'-deoxyinosine Intermediate

This protocol details the critical steps of protection, activation, and stereochemical inversion.

Materials:

-

9-(β-D-arabinofuranosyl)hypoxanthine (ara-H)

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂)

-

Pyridine (anhydrous)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (DCM, anhydrous)

-

Lithium azide (LiN₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Protection of 3',5'-Hydroxyls:

-

Dissolve 9-(β-D-arabinofuranosyl)hypoxanthine (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and concentrate under reduced pressure.

-

Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) protected nucleoside, which can often be used without further purification.

-

-

Activation of 2'-Hydroxyl:

-

Dissolve the protected nucleoside from the previous step in anhydrous DCM.

-

Cool the solution to -10 °C.

-

Add trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq) dropwise, followed by pyridine (2.0 eq).

-

Stir the reaction at -10 °C for 1-2 hours. Monitor by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with cold water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude 2'-O-triflyl intermediate. Note: This intermediate is moisture-sensitive and should be used immediately.

-

-

SN2 Azide Displacement:

-

Dissolve the crude 2'-O-triflyl intermediate in anhydrous DMF.

-

Add lithium azide (LiN₃) (5.0 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the triflate and the appearance of the higher Rf azide product.

-

Cool the reaction, dilute with EtOAc, and wash extensively with water to remove DMF and excess LiN₃.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel column chromatography to afford the protected 2'-azido-2'-deoxyinosine.

-

Protocol 2.2: Reduction and Deprotection to Yield this compound

Materials:

-

Protected 2'-azido-2'-deoxyinosine

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Ammonium hydroxide (NH₄OH)

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Methanol (MeOH)

Step-by-Step Procedure:

-

Staudinger Reduction of the Azide:

-

Dissolve the protected 2'-azido-2'-deoxyinosine (1.0 eq) in THF.

-

Add triphenylphosphine (1.5 eq) and stir at room temperature for 2-3 hours.

-

Add concentrated ammonium hydroxide (excess) and continue stirring for another 8-12 hours. The progress of the hydrolysis of the intermediate iminophosphorane can be monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Deprotection of Silyl Ethers:

-

Dissolve the crude residue from the Staudinger reduction in THF.

-

Add TBAF solution (1M in THF, 2.5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the protected starting material is fully consumed.

-

Concentrate the reaction mixture to dryness.

-

Purification Methodologies: A Critical Step

The crude product from the final deprotection step will contain the desired this compound, triphenylphosphine oxide, and residual TBAF salts. A multi-step purification strategy is essential for achieving high purity (>99%).

Recommended Purification Workflow:

-

Initial Silica Gel Chromatography:

-

Objective: To remove the highly non-polar triphenylphosphine oxide.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH). A typical gradient might be from 100% DCM to 90:10 DCM:MeOH.

-

Procedure: Load the crude product onto a silica gel column. Elute with the gradient, collecting fractions and analyzing by TLC. The desired product is highly polar and will elute with higher concentrations of methanol.

-

-

Reverse-Phase HPLC Purification:

-

Objective: To remove any remaining impurities and salts, achieving final high purity.

-

Stationary Phase: C18 silica column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A shallow gradient, for example, 0-15% B over 30 minutes. The exact gradient should be optimized based on an analytical scale injection.

-

Detection: UV detection at 254 nm.

-

Procedure: Dissolve the product from the initial column in a minimal amount of Mobile Phase A. Inject onto the HPLC column and collect fractions corresponding to the major peak. Pool the pure fractions and lyophilize to obtain the final product as a white solid.

-

Caption: A typical two-stage purification workflow.

Characterization and Self-Validation

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific spectral data for this compound is not widely published, the expected shifts can be inferred, and comparison with the closely related 2'-deoxyinosine provides a valuable reference.

| Compound | Proton (¹H) | Expected Chemical Shift (δ, ppm) in D₂O | Carbon (¹³C) | Reference Chemical Shift (δ, ppm) in D₂O[1][2] |

| This compound | H-8 | ~8.1 | C-8 | ~140 |

| H-2 | ~8.3 | C-2 | ~148 | |

| H-1' | ~6.3 | C-1' | ~88 | |

| H-2' | ~3.5-3.8 (Shifted upfield) | C-2' | ~55-60 (Shifted significantly) | |

| H-3' | ~4.2-4.5 | C-3' | ~71 | |

| H-4' | ~4.1-4.3 | C-4' | ~85 | |

| H-5', 5'' | ~3.7-3.9 | C-5' | ~62 | |

| 2'-Deoxyinosine (Reference) | H-8 | 8.15 | C-8 | 140.59 |

| H-2 | 8.26 | C-2 | 146.45 | |

| H-1' | 6.47 | C-1' | 87.97 | |

| H-2' | 2.59, 2.83 | C-2' | 39.71 | |

| H-3' | 4.65 | C-3' | 71.60 | |

| H-4' | 4.17 | C-4' | 85.18 | |

| H-5', 5'' | 3.78, 3.82 | C-5' | 62.10 |

Key Validation Point: The most significant change in the ¹³C NMR spectrum will be the C-2' signal, which will shift from ~40 ppm in 2'-deoxyinosine to a much more deshielded value of ~55-60 ppm in this compound due to the electron-withdrawing effect of the amino group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product.

-

Technique: Electrospray Ionization (ESI) in positive mode is recommended.

-

Expected Molecular Weight: C₁₀H₁₃N₅O₄ = 267.24 g/mol .

-

Expected Ion Peak (m/z): [M+H]⁺ = 268.10.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the final purity of the compound.

-

System: Use the same system as described for purification (C18 column, H₂O/ACN/TFA mobile phase).

-

Analysis: Inject the final lyophilized product. A single sharp peak should be observed.

-

Purity Calculation: Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks at a suitable wavelength (e.g., 254 nm). The target purity should be ≥98%.

Mechanistic Insights & Field-Proven Expertise

Understanding the "why" behind each step is crucial for troubleshooting and optimization.

The Role of the Triflate Leaving Group

The choice of trifluoromethanesulfonate (triflate) as the leaving group at the 2'-position is deliberate. Triflate is an exceptionally good leaving group due to the high stability of its corresponding anion, which is resonance-stabilized and possesses three highly electronegative fluorine atoms. This high reactivity facilitates the SN2 displacement by the relatively weak azide nucleophile, ensuring a high yield for the critical inversion step.

The Staudinger Reduction: A Mild and Chemoselective Choice

While other methods exist for reducing azides (e.g., catalytic hydrogenation), the Staudinger reduction is often preferred in complex nucleoside synthesis.

-

Mild Conditions: It proceeds at room temperature, avoiding harsh conditions that could lead to the degradation of the sensitive nucleoside structure.

-

Chemoselectivity: The reaction is highly selective for the azide group, leaving other functional groups, such as the purine ring, untouched.

-

Mechanism: The reaction proceeds through the formation of an iminophosphorane intermediate upon nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This intermediate is then hydrolyzed to yield the primary amine and a stable phosphine oxide, which provides a strong thermodynamic driving force for the reaction.

References

An In-depth Technical Guide to the Chemical Synthesis of 2'-Amino-2'-deoxyinosine Phosphoramidite

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the chemical synthesis of 2'-Amino-2'-deoxyinosine phosphoramidite, a critical building block for the production of modified oligonucleotides. This document is intended for researchers, chemists, and professionals in the fields of drug development and nucleic acid chemistry who possess a foundational understanding of organic synthesis.

Introduction: The Significance of 2'-Amino Modified Nucleosides

The strategic modification of nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Modifications at the 2'-position of the ribose sugar are particularly impactful, offering a means to enhance the properties of synthetic oligonucleotides. The introduction of a 2'-amino group (2'-NH₂) can confer several advantageous characteristics, including increased resistance to nuclease degradation and altered duplex stability.[1] The pKa of the 2'-amino group is approximately 6.2, meaning it is protonated at physiological pH, which can influence hybridization properties.[1]

This compound is a synthetic nucleoside analog of guanosine, where the exocyclic 2-amino group on the purine base is absent.[2] Its incorporation into oligonucleotides is valuable for creating "universal" binding sites or for probing specific molecular interactions. The conversion of this modified nucleoside into its 3'-phosphoramidite derivative is the essential final step that enables its use in automated solid-phase oligonucleotide synthesis.[3][4] This guide elucidates the multi-step chemical pathway to achieve this transformation, emphasizing the rationale behind each procedural choice.

Global Synthetic Strategy

The synthesis of this compound phosphoramidite is a multi-stage process that hinges on precise control of protecting group chemistry.[5] The overall workflow is designed to sequentially modify the nucleoside at specific positions while preventing unwanted side reactions.

The core strategic steps are:

-

Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl is selectively protected, typically with an acid-labile 4,4'-dimethoxytrityl (DMT) group, to direct subsequent reactions to the 2' and 3' positions.[6]

-

Activation and Displacement at the 2'-Position: The key transformation involves introducing the amino functionality at the 2'-position. A common and effective method is to start with a precursor having an arabino-configuration (2'-OH in the "up" position). This hydroxyl is converted into a good leaving group (e.g., a triflate), which is then displaced via an SN2 reaction with an azide nucleophile. This reaction proceeds with inversion of stereochemistry, yielding the desired 2'-azido group in the "down" (ribo) configuration.

-

Reduction to the 2'-Amine: The 2'-azido group is subsequently reduced to the primary 2'-amino group.

-

Protection of the 2'-Amino Group: The newly formed, nucleophilic 2'-amino group must be protected to prevent it from interfering with the final phosphitylation step. The choice of protecting group is critical for compatibility with oligonucleotide synthesis.

-

Phosphitylation of the 3'-Hydroxyl Group: The final step is the reaction of the free 3'-hydroxyl with a phosphitylating agent to generate the reactive phosphoramidite moiety required for solid-phase synthesis.[7]

Workflow Diagram

Caption: High-level workflow for the synthesis of this compound phosphoramidite.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative synthesis. Researchers must adapt procedures based on laboratory conditions and starting materials. All steps involving anhydrous solvents require stringent exclusion of atmospheric moisture.

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-azido-2'-deoxyinosine

-

Causality and Rationale: This multi-part step establishes the core modified nucleoside. Starting from a suitable inosine precursor with a 2'-hydroxyl group in the arabino configuration is a common strategy. The 5'-OH is protected with DMT-Cl to ensure regioselectivity. The 2'-OH is then activated by converting it to a trifluoromethanesulfonyl (triflate) ester, an excellent leaving group. Subsequent SN2 displacement with sodium azide (NaN₃) inverts the stereocenter at C2', yielding the 2'-azido group with the correct ribo-configuration.

-

Methodology:

-

The starting inosine nucleoside is rendered anhydrous by co-evaporation with dry pyridine.

-

The nucleoside is dissolved in dry pyridine, and 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with methanol and the solvent is removed under reduced pressure. The resulting 5'-O-DMT protected nucleoside is purified by silica gel chromatography.

-

The purified product is dissolved in a dry, non-nucleophilic solvent (e.g., dichloromethane) with pyridine. The solution is cooled to -10°C.

-

Trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise, and the reaction is carefully monitored by TLC.

-

Upon completion, the reaction is quenched with water and extracted. The organic layers are dried and concentrated. The crude 2'-O-triflate intermediate is used immediately in the next step.

-

The crude triflate is dissolved in dry DMF, and sodium azide (NaN₃) is added. The mixture is heated (e.g., to 80°C) to facilitate the SN2 displacement.

-

After the reaction is complete, the mixture is cooled, diluted with ethyl acetate, and washed extensively with water and brine to remove DMF and excess azide.

-

The organic layer is dried and concentrated. The final product, 5'-O-DMT-2'-azido-2'-deoxyinosine, is purified by silica gel chromatography.

-

Step 2: Synthesis of 2'-Amino-5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine

-

Causality and Rationale: The azido group is a stable precursor to the amine. It must be reduced to the primary amine. A common and clean method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method avoids harsh chemical reagents that could compromise other functional groups.

-

Methodology:

-

The 2'-azido compound from Step 1 is dissolved in methanol or ethyl acetate.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

-

The reaction vessel is purged with hydrogen gas (or a hydrogen balloon is affixed), and the mixture is stirred vigorously at room temperature.

-

Reaction progress is monitored by TLC until the starting material is fully consumed.

-

The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 2'-amino nucleoside, which is often used directly in the next step after drying.

-

Step 3: Protection of the 2'-Amino Group

-

Causality and Rationale: The 2'-amino group is nucleophilic and would interfere with the subsequent 3'-phosphitylation reaction. It must be protected with a group that is stable throughout the oligonucleotide synthesis cycle but can be cleanly removed during the final deprotection step. The trifluoroacetyl (TFA) group is an excellent choice as it is robust but readily cleaved by the standard ammonium hydroxide treatment used in oligonucleotide deprotection.

-

Methodology:

-

The crude 2'-amino nucleoside from Step 2 is dissolved in a mixture of dry pyridine and dichloromethane.

-

The solution is cooled in an ice bath.

-

Trifluoroacetic anhydride (TFAA) is added dropwise.

-

The reaction is stirred at 0°C and allowed to warm to room temperature. Progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The mixture is extracted with dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.

-

The resulting 5'-O-DMT-2'-N-trifluoroacetyl-2'-deoxyinosine is purified via silica gel chromatography.

-

Step 4: Synthesis of the Final 3'-O-Phosphoramidite

-

Causality and Rationale: This is the final transformation to create the active monomer for oligonucleotide synthesis. The free 3'-hydroxyl group is reacted with a phosphitylating agent. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is commonly used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.[8] The 2-cyanoethyl group serves as a phosphate protecting group that is easily removed by beta-elimination during basic deprotection.[7][9]

-

Methodology:

-

The purified 2'-N-TFA protected nucleoside from Step 3 is rendered completely anhydrous.

-

The nucleoside is dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0°C.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise via syringe.

-

The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC or ³¹P NMR.

-

The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography on silica gel pre-treated with triethylamine to prevent degradation of the product. The purified phosphoramidite is isolated as a crisp white foam.

-

Product Characterization and Data Summary

The final product must be rigorously characterized to confirm its identity and purity.

-

³¹P NMR: A signal around 148-150 ppm confirms the formation of the phosphoramidite. The presence of two signals is expected due to the chiral phosphorus center.

-

¹H NMR: Confirms the presence of all key structural components, including the DMT group, the sugar protons, the base proton, and the protecting groups (trifluoroacetyl, cyanoethyl, and diisopropylamino).

-

Mass Spectrometry (ESI-MS): Confirms the correct molecular weight of the final compound.

Summary of Synthetic Steps and Expected Outcomes

| Step | Key Transformation | Key Reagents | Typical Yield | Purity Target |

| 1 | 5'-DMT protection & 2'-Azidation | DMT-Cl, Tf₂O, NaN₃ | 50-60% (over 3 steps) | >95% |

| 2 | 2'-Azide Reduction | H₂, 10% Pd/C | 85-95% | >95% |

| 3 | 2'-Amine Protection | Trifluoroacetic Anhydride (TFAA) | 80-90% | >98% |

| 4 | 3'-Phosphitylation | ClP(OCH₂CH₂CN)N(iPr)₂ | 75-85% | >98% (by ³¹P NMR) |

Structure of Final Product

Caption: Key components of the final this compound phosphoramidite molecule.

Conclusion and Best Practices

The synthesis of this compound phosphoramidite is a challenging but well-established process. Success relies on the careful execution of each step, particularly the maintenance of anhydrous conditions during the protection and phosphitylation stages. The choice of the 2'-amino protecting group is a critical decision point that impacts the overall synthetic strategy and final deprotection conditions. The protocol described herein, utilizing a trifluoroacetyl protecting group, is robust and compatible with standard automated DNA/RNA synthesis platforms. Rigorous purification and characterization of the final phosphoramidite are paramount to ensure high coupling efficiencies and the integrity of the resulting synthetic oligonucleotides.

References

- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inosine deoxy Oligo Modifications from Gene Link [genelink.com]

- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. glenresearch.com [glenresearch.com]

- 7. twistbioscience.com [twistbioscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Spectroscopic Properties of 2'-Amino-2'-deoxyinosine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2'-Amino-2'-deoxyinosine, a significant nucleoside analog in biochemical and pharmaceutical research. As direct experimental spectra for this compound are not widely published, this document leverages established spectroscopic principles and comparative data from structurally related nucleosides, such as 2'-deoxyinosine and other 2'-amino-substituted purine nucleosides, to present a predictive and interpretive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) characteristics of this compound. The methodologies and interpretations presented herein are designed to serve as a foundational resource for the characterization and utilization of this and similar molecules in research and development.

Introduction to this compound

This compound is a purine nucleoside analog characterized by the presence of an amino group at the 2'-position of the deoxyribose sugar moiety, distinguishing it from its parent compound, 2'-deoxyinosine. This structural modification has profound implications for its chemical and biological properties, including its conformational preferences, hydrogen bonding capabilities, and interactions with enzymes. These unique characteristics make this compound a valuable tool in the study of nucleic acid structure and function, as well as a potential candidate for therapeutic applications.

The introduction of the 2'-amino group can significantly influence the sugar pucker conformation, favoring the N-type conformation, which is prevalent in A-form DNA and RNA. This conformational preference can impact the overall structure of oligonucleotides incorporating this analog. Furthermore, the 2'-amino group can act as a hydrogen bond donor, potentially altering binding affinities and specificities in biological systems.

Accurate characterization of the spectroscopic properties of this compound is paramount for its effective use in research. Spectroscopic techniques provide a non-destructive means to elucidate its structure, purity, and behavior in various environments. This guide will delve into the expected spectroscopic signatures of this molecule across several key analytical techniques.

Figure 1: Key structural features and resulting properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization of nucleosides, providing insights into the electronic structure of the purine base. The absorption of UV light by the conjugated system of the hypoxanthine ring results in a characteristic spectrum that can be used for quantification and purity assessment.

Principles and Experimental Causality

The Beer-Lambert Law forms the basis of quantitative UV-Vis spectroscopy, stating that the absorbance of a sample is directly proportional to its concentration and the path length of the light beam through it. For nucleosides, the primary chromophore is the heterocyclic base. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are sensitive to the chemical environment, including pH and solvent polarity. Changes in pH can alter the protonation state of the purine ring, leading to shifts in the λmax and changes in ε.

Detailed Experimental Protocol

-

Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM phosphate buffer). For pH-dependent studies, a series of buffers with varying pH values (e.g., pH 2, 7, and 11) should be used.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using the corresponding buffer as a blank.

-

Data Acquisition: The UV spectrum is recorded from 200 to 400 nm. The absorbance at the λmax is noted.

-

Analysis: The molar extinction coefficient is calculated using the Beer-Lambert equation (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to be very similar to that of 2'-deoxyinosine, as the 2'-amino group is not part of the chromophore. The primary absorption maximum is anticipated in the range of 248-250 nm at neutral pH.

| pH | Predicted λmax (nm) | Expected Molar Extinction Coefficient (ε) (M-1cm-1) | Rationale/Reference Compound |

| Acidic (pH ~2) | ~250 | ~12,000 | Based on 2'-deoxyinosine data. Protonation of the purine ring. |

| Neutral (pH ~7) | ~249 | ~12,300 | Based on 2'-deoxyinosine data.[1] |

| Basic (pH ~11) | ~254 | ~13,000 | Based on 2'-deoxyinosine data. Deprotonation of the purine ring.[1] |

Interpretation of the Spectrum

The predicted λmax around 249 nm at neutral pH is characteristic of the hypoxanthine chromophore. The bathochromic shift (shift to longer wavelength) observed at basic pH is due to the deprotonation of the N1 position of the hypoxanthine ring, which extends the conjugated system. Conversely, at acidic pH, protonation can occur, leading to subtle shifts in the absorption maximum. The isosbestic points observed in pH-dependent spectral overlays can be used to determine the pKa of the purine base. The presence of a single, well-defined peak is indicative of a pure sample.

Figure 2: General workflow for UV-Vis spectroscopic analysis of nucleoside analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are crucial for confirming the identity and stereochemistry of the compound.

Principles and Experimental Causality

NMR spectroscopy relies on the magnetic properties of atomic nuclei. In an external magnetic field, nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus. Chemical shifts (δ) in ¹H and ¹³C NMR spectra provide information about the types of protons and carbons present, while coupling constants (J) in ¹H NMR reveal the connectivity and stereochemical relationships between neighboring protons.

Detailed Experimental Protocol

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts and the observation of exchangeable protons (e.g., -OH, -NH₂).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C NMR spectra. 2D NMR experiments, such as COSY and HSQC, can be performed to aid in signal assignment.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., DSS or TMS).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted chemical shifts for this compound, extrapolated from data for 2'-deoxyinosine and other 2'-amino nucleosides. The presence of the 2'-amino group is expected to cause a downfield shift of the H2' proton and an upfield shift of the C2' carbon compared to 2'-deoxyinosine.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O, referenced to DSS)

| Proton | Predicted δ (ppm) | Expected Multiplicity | Rationale/Reference Compound |

| H8 | ~8.1 | s | Based on 2'-deoxyinosine. |

| H2 | ~8.3 | s | Based on 2'-deoxyinosine. |

| H1' | ~6.3 | t | Based on 2'-deoxyinosine. |

| H2' | ~3.0-3.2 | m | Downfield shift expected due to the electron-withdrawing amino group. |

| H3' | ~4.6 | m | Similar to 2'-deoxyinosine. |

| H4' | ~4.1 | m | Similar to 2'-deoxyinosine. |

| H5', H5'' | ~3.7-3.8 | m | Similar to 2'-deoxyinosine. |

| 2'-NH₂ | Variable | br s | Chemical shift is concentration and temperature dependent; may exchange with D₂O. |

Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O, referenced to DSS)

| Carbon | Predicted δ (ppm) | Rationale/Reference Compound |

| C6 | ~158 | Based on 2'-deoxyinosine. |

| C2 | ~148 | Based on 2'-deoxyinosine. |

| C4 | ~146 | Based on 2'-deoxyinosine. |

| C8 | ~140 | Based on 2'-deoxyinosine. |

| C5 | ~124 | Based on 2'-deoxyinosine. |

| C1' | ~88 | Similar to 2'-deoxyinosine. |

| C4' | ~85 | Similar to 2'-deoxyinosine. |

| C3' | ~71 | Similar to 2'-deoxyinosine. |

| C5' | ~62 | Similar to 2'-deoxyinosine. |

| C2' | ~55-60 | Upfield shift expected due to the amino group's electronic effect. |

Interpretation of the Spectra

-

¹H NMR: The anomeric proton (H1') typically appears as a triplet due to coupling with the two H2' protons. The chemical shift of H2' will be a key indicator of the amino substitution. The protons of the purine base (H2 and H8) will appear as singlets in the aromatic region. The sugar protons will exhibit complex multiplets due to spin-spin coupling.

-

¹³C NMR: The chemical shift of C2' will be the most diagnostic signal for confirming the 2'-amino substitution. The remaining carbon signals of the sugar and base moieties are expected to be similar to those of 2'-deoxyinosine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through fragmentation analysis.

Principles and Experimental Causality

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nucleosides, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Detailed Experimental Protocol

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation: An ESI mass spectrometer, often coupled to a liquid chromatography (LC) system for sample introduction and purification, is used.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₃N₅O₃.

| Ion | Predicted Exact Mass (m/z) | Ionization Mode |

| [M+H]⁺ | 268.1091 | ESI Positive |

| [M+Na]⁺ | 290.0910 | ESI Positive |

Interpretation of the Spectrum

The primary ion observed in the ESI mass spectrum will be the protonated molecule [M+H]⁺ at m/z 268.1091. The high-resolution mass measurement can be used to confirm the elemental composition. In MS/MS analysis, characteristic fragmentation patterns are expected. The most common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, which would result in two major fragment ions: one corresponding to the protonated hypoxanthine base (m/z 137.0461) and the other corresponding to the 2'-amino-2'-deoxyribose sugar moiety.

References

The Ascendancy of the 2'-Amino Group: A Technical Guide to the Discovery, Properties, and Applications of 2'-Amino Modified Nucleosides

Abstract

The strategic placement of an amino group at the 2'-position of the ribose sugar has catalyzed a paradigm shift in the field of nucleic acid chemistry and therapeutics. This modification, seemingly subtle, imparts a profound enhancement of properties crucial for in vivo applications, most notably a remarkable resistance to nuclease degradation. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 2'-amino modified nucleosides. We will explore the fundamental biophysical principles governing their enhanced stability and delve into their pivotal role in the development of aptamers, antisense oligonucleotides, and antiviral agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of 2'-amino modified nucleosides in their work.

Introduction: The Significance of the 2'-Position

The 2'-hydroxyl group of ribonucleosides is a central player in the chemical and structural properties of RNA. Its presence dictates the C3'-endo sugar pucker characteristic of A-form helices and renders RNA susceptible to hydrolysis. Conversely, the absence of this hydroxyl group in deoxyribonucleosides leads to a more flexible C2'-endo sugar pucker and the greater stability of DNA.[1] The 2'-position, therefore, represents a prime target for chemical modification to modulate the properties of nucleic acids for therapeutic and diagnostic purposes. Among the myriad of modifications explored, the introduction of a 2'-amino group has emerged as a particularly powerful strategy.

A Historical Perspective: The Dawn of 2'-Amino Nucleosides

The journey of 2'-amino modified nucleosides began with the discovery of naturally occurring antibiotic compounds.

-

2'-Amino-2'-deoxyadenosine: This pioneering molecule was first isolated from the culture broth of Actinomadura corallina and was identified as an antimycoplasmal antibiotic.[2] Subsequent studies revealed its antiviral activity against the measles virus.[2]

-

Pyrimidine 2'-Amino Nucleosides: The first synthesis of a pyrimidine 2'-amino nucleoside, 2'-amino-2'-deoxyuridine, was a significant milestone.[3][4] This was achieved through the reaction of 2,2'-anhydro-l-(/3-D-arabinofuranosyl)uracil with lithium azide, followed by catalytic reduction of the resulting 2'-azido-2'-deoxyuridine.[3] This breakthrough paved the way for the synthesis of 2'-amino-2'-deoxycytidine by converting the uracil derivative.[3][][6]

These early discoveries sparked considerable interest in the synthesis and evaluation of other 2'-amino nucleosides, laying the groundwork for their widespread application in various fields.

The Art of Synthesis: Crafting 2'-Amino Nucleosides

The synthesis of 2'-amino nucleosides has evolved significantly, with both chemical and enzymatic methods being developed to achieve efficient and stereoselective production.

Chemical Synthesis

The chemical synthesis of 2'-amino nucleosides typically involves the introduction of a nitrogen-containing functional group at the 2'-position, which is then converted to the desired amino group. A common strategy involves the use of a 2'-azido precursor.

Experimental Protocol: Synthesis of 2'-Amino-2'-deoxyuridine [3]

-

Azide Introduction: 2,2'-anhydro-l-(/3-D-arabinofuranosyl)uracil is reacted with lithium azide in hexamethylphosphoramide at 150°C to yield 2'-azido-2'-deoxyuridine.

-

Reduction: The 2'-azido group is then reduced to a 2'-amino group via catalytic hydrogenation.

A versatile method for synthesizing derivatives involves conjugating N-Fmoc protected L-amino acids to 2'-amino-2'-deoxyuridine, followed by 5'-O-dimethoxytritylation and 3'-O-phosphitylation to produce phosphoramidites suitable for oligonucleotide synthesis.[7]

DOT Diagram: Chemical Synthesis Workflow

Caption: General workflow for the chemical synthesis of 2'-amino-modified phosphoramidites.

Enzymatic Synthesis

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. Microbial transaminoribosylation, for instance, can be used to synthesize purine 2'-amino-2'-deoxyribosides from purine bases and 2'-amino-2'-deoxyuridine.[7] Various bacteria, including Erwinia herbicola and Escherichia coli, can catalyze the transfer of the aminoribosyl moiety.[7]

Biophysical Properties: The Source of Enhanced Performance

The introduction of a 2'-amino group profoundly influences the biophysical properties of oligonucleotides, leading to enhanced stability and functionality.

| Property | Effect of 2'-Amino Modification | Reference |

| Nuclease Resistance | Significantly increased resistance to both endonucleases and exonucleases. | [2][8][9][10] |

| Duplex Stability (Tm) | Generally leads to an increase in the melting temperature (Tm) of duplexes. | [11] |

| Sugar Pucker | Influences the sugar pucker equilibrium, favoring a C3'-endo conformation. | [1][12] |

| Binding Affinity | Can enhance binding affinity to target nucleic acids. | [2][13] |

Mechanism of Nuclease Resistance: The enhanced nuclease resistance is a key attribute of 2'-amino modified oligonucleotides.[8][9][10] The positively charged 2'-amino group is thought to interfere with the binding of negatively charged nuclease enzymes, thereby inhibiting their degradative activity.[8] This property is crucial for the in vivo applications of therapeutic oligonucleotides.

Impact on Duplex Stability and Sugar Pucker: The 2'-amino group influences the conformational equilibrium of the ribose sugar, favoring the C3'-endo pucker that is characteristic of A-form helices found in RNA.[1][12] This pre-organization of the sugar conformation can contribute to the increased thermal stability of duplexes formed with complementary RNA strands.[11][12]

DOT Diagram: Impact of 2'-Amino Modification

Caption: Key biophysical properties conferred by the 2'-amino modification.

Applications: Harnessing the Power of 2'-Amino Nucleosides

The unique properties of 2'-amino modified nucleosides have led to their widespread adoption in a variety of research, diagnostic, and therapeutic applications.

Aptamers

Aptamers are short, single-stranded nucleic acid molecules that can bind to a wide range of targets with high affinity and specificity.[14][15][16][17][18] The incorporation of 2'-amino pyrimidines into aptamers significantly enhances their resistance to nuclease degradation, a critical requirement for their use in biological systems.[2][14] This modification has been instrumental in the development of aptamer-based diagnostics and therapeutics.[14][15][16][18]

Antisense Oligonucleotides

Antisense oligonucleotides are designed to bind to specific mRNA sequences and modulate gene expression. The inclusion of 2'-amino modifications enhances their stability and binding affinity, making them more effective as therapeutic agents.[2][19]

Antiviral and Anticancer Agents

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[20][21][22][23][24][25][26][27] The 2'-amino modification has been explored in the development of novel antiviral and anticancer drugs. For example, 2'-amino-2'-deoxyadenosine analogs have shown inhibitory activity against hepatitis B virus and HIV.[28] In oncology, nucleoside analogs like gemcitabine, which has modifications at the 2'-position, are used to treat various cancers.[22][24] While not a 2'-amino modification, the success of 2'-modified nucleosides highlights the therapeutic potential of this position.

Diagnostic Probes

The enhanced stability and binding properties of 2'-amino modified oligonucleotides make them excellent candidates for use as diagnostic probes in various molecular biology assays.[14][15][16][17][18]

Challenges and Future Directions

Despite their numerous advantages, the synthesis of 2'-amino nucleosides can be challenging, often requiring multi-step procedures and careful control of protecting groups.[29][30][31] Future research will likely focus on developing more efficient and scalable synthetic routes, as well as exploring the synergistic effects of combining 2'-amino modifications with other chemical alterations to further fine-tune the properties of oligonucleotides for specific applications.

Conclusion

The discovery and development of 2'-amino modified nucleosides represent a significant advancement in nucleic acid chemistry. The introduction of this single functional group imparts a remarkable combination of nuclease resistance, enhanced duplex stability, and favorable binding properties. These attributes have established 2'-amino modified oligonucleotides as invaluable tools in the development of aptamers, antisense therapeutics, and novel antiviral and anticancer agents. As our understanding of the structure-function relationships of modified nucleic acids continues to grow, the 2'-amino group will undoubtedly remain a key player in the design of next-generation nucleic acid-based technologies.

References

- 1. glenresearch.com [glenresearch.com]

- 2. 2'-Amino-C Oligo Modifications from Gene Link [genelink.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of some pyrimidine 2'-amino-2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural origins of the exonuclease resistance of a zwitterionic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]

- 10. idtdna.com [idtdna.com]

- 11. 2-Amino dA Oligo Modifications from Gene Link [genelink.com]

- 12. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of oligodeoxyribonucleotides modified with 2'-amino-α-L-LNA adenine monomers: high-affinity targeting of single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. veterinarypaper.com [veterinarypaper.com]

- 15. Aptamers: Design, Theory, and Applications to Diagnosis and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Current Perspectives on Aptamers as Diagnostic Tools and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Chemotherapy - Wikipedia [en.wikipedia.org]

- 26. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of O-Amino Sugars and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 31. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of 2'-Amino-2'-deoxyinosine"

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2'-Amino-2'-deoxyinosine. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its properties and the experimental logic used in its characterization. The information herein is synthesized from authoritative sources to ensure scientific integrity and empower researchers in their pursuit of novel therapeutics and biological understanding.

Introduction: Unveiling this compound

This compound is a synthetic purine nucleoside analog. It is structurally similar to the naturally occurring 2'-deoxyinosine, with the key distinction of an amino group (-NH₂) substituting the hydroxyl group (-OH) at the 2' position of the deoxyribose sugar moiety. This seemingly subtle modification can significantly impact the molecule's physicochemical properties, conformational preferences, and biological activity. Understanding these nuances is critical for its application in drug discovery and molecular biology.

Below is a diagram illustrating the core structure of this compound.

Figure 1: Structure of this compound.

Physicochemical Properties: A Comparative Analysis

The introduction of the 2'-amino group is expected to alter the molecule's polarity and hydrogen bonding capabilities compared to its parent compound, 2'-deoxyinosine. While specific experimental data for this compound is limited, we can infer its properties based on available information for closely related structures.

| Property | This compound | 2'-deoxyinosine (for comparison) | Rationale for Expected Differences |

| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₂N₄O₄ | The substitution of a hydroxyl group with an amino group changes the elemental composition. |

| Molecular Weight | 267.25 g/mol | 252.23 g/mol [1][2] | The amino group has a different mass than the hydroxyl group. |

| Appearance | White to off-white crystals[3] | Solid[1] | The crystalline nature is a common feature of nucleosides. |

| Melting Point | Data not available | > 250 °C (decomposes)[1][4] | The additional hydrogen bonding from the 2'-amino group could potentially increase the melting point, though this requires experimental verification. |

| Solubility | Data not available | Water: 25-50 mg/mL[2][5]; 1 M NH₄OH: 50 mg/mL[2] | The 2'-amino group can act as both a hydrogen bond donor and acceptor, which may enhance its solubility in polar protic solvents like water compared to 2'-deoxyinosine. However, its solubility in organic solvents might be lower. |

| Purity | > 99%[3] | ≥98% to ≥99% (typical for commercial samples)[2] | High purity is essential for research applications to avoid confounding results. |

Expert Insight: The 2'-amino group introduces a basic center, which could be protonated under acidic conditions. This would significantly increase its aqueous solubility at lower pH. Researchers should consider this property when designing experiments involving pH variations.

Chemical Reactivity and Stability: The Influence of the 2'-Amino Group

The chemical behavior of this compound is dictated by the interplay of the purine ring system, the deoxyribose sugar, and the novel 2'-amino substituent.

Stability of the N-Glycosidic Bond

The N-glycosidic bond, linking the purine base to the deoxyribose sugar, is a critical determinant of nucleoside stability. In deoxynucleosides, this bond is susceptible to hydrolysis under acidic conditions. The presence of an electron-withdrawing group at the 2' position, such as a hydroxyl group, generally stabilizes the glycosidic bond. The substitution with an amino group, which is also electron-withdrawing, is expected to confer a degree of stability to the N-glycosidic bond, although potentially to a different extent than a hydroxyl group.

Experimental Consideration: When working with this compound, it is advisable to avoid strongly acidic conditions to prevent deglycosylation. If acidic conditions are necessary, reactions should be performed at low temperatures and for short durations.

Reactivity of the Purine Ring

The hypoxanthine base contains several nucleophilic and electrophilic sites. The primary sites for electrophilic attack on the purine ring of inosine derivatives are typically the N7 and N1 positions. The lactam-lactim tautomerism of the hypoxanthine ring also influences its reactivity.

Reactivity of the 2'-Amino Group

The 2'-amino group introduces a primary amine functionality, which is a key site for chemical modifications. This group is nucleophilic and can react with a variety of electrophiles, such as acylating agents, alkylating agents, and isothiocyanates. This reactivity opens up possibilities for derivatization and the synthesis of novel analogs with tailored properties. For instance, the reactivity of a 2'-aminonucleoside has been exploited for the incorporation of rhodamine via its isothiocyanate derivative[6].

Workflow for Derivatization of the 2'-Amino Group:

Figure 2: General workflow for the derivatization of the 2'-amino group.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, we can infer its potential activities based on studies of related nucleoside analogs. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, often acting as chain terminators in DNA or RNA synthesis or as inhibitors of key enzymes in nucleotide metabolism.

Inferred Potential Activities:

-

Antiviral Potential: Many 2'-substituted deoxynucleosides exhibit antiviral activity. The 2'-amino group could influence the interaction of the nucleoside with viral polymerases or nucleoside kinases, potentially leading to inhibition of viral replication.

-

Anticancer Potential: Nucleoside analogs can be incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and apoptosis. The 2'-amino modification may affect the substrate specificity of cellular kinases and polymerases, potentially leading to selective toxicity in cancer cells.

-

Enzymatic Processing: The 2'-amino group may alter the susceptibility of this compound to enzymatic modification, such as phosphorylation by nucleoside kinases or cleavage by nucleoside phosphorylases. Understanding these interactions is crucial for predicting its metabolic fate and mechanism of action in a biological system. For instance, 2'-amino-2'-deoxyguanosine has been shown to be a substrate for enzymatic synthesis processes[7].

Signaling Pathway Hypothesis:

Figure 3: Hypothesized mechanism of action for this compound as a potential antiviral or anticancer agent.

Experimental Protocols for Characterization

To facilitate further research, this section outlines standard experimental protocols for the characterization of this compound.

Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique to assess the purity of the compound and to separate it from potential impurities or degradation products. A reversed-phase C18 column is typically suitable for separating polar nucleosides.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a gradient of (A) 0.1 M triethylammonium acetate (TEAA), pH 7.0, and (B) acetonitrile.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Detector: UV detector set to the λmax of the hypoxanthine chromophore (approximately 249 nm).

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes.

-

-

Analysis: Inject the sample and monitor the chromatogram. A single major peak indicates high purity.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure and connectivity of the molecule. ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR: Acquire a ¹H NMR spectrum. Key signals to observe include the anomeric proton (H1'), the protons of the deoxyribose ring, and the protons of the hypoxanthine base. The chemical shift and coupling constants of the H2' proton will be significantly different from that of 2'-deoxyinosine due to the presence of the amino group.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Molecular Weight Determination by Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the precise molecular weight of the compound, confirming its elemental composition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).

-

Mass Spectrometry:

-

Ionization Source: ESI is a soft ionization technique suitable for polar molecules like nucleosides.

-

Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is preferred for accurate mass measurement.

-

-

Analysis: Observe the mass spectrum for the protonated molecule [M+H]⁺. The measured mass should correspond to the calculated exact mass of C₁₀H₁₃N₅O₃.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties, conferred by the 2'-amino group, warrant further investigation. Future research should focus on obtaining precise experimental data for its physicochemical properties, exploring its reactivity for the synthesis of new derivatives, and conducting comprehensive biological screening to elucidate its potential as an antiviral or anticancer agent. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

- 1. Deoxyinosine | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′-Deoxyinosine =98 890-38-0 [sigmaaldrich.com]

- 3. 2-Amino-2-deoxyinosine [metkinenchemistry.com]

- 4. Human Metabolome Database: Showing metabocard for Deoxyinosine (HMDB0000071) [hmdb.ca]

- 5. 2′-Deoxyinosine =98 890-38-0 [sigmaaldrich.com]

- 6. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 2'-Amino-2'-deoxyinosine

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 2'-Amino-2'-deoxyinosine, a purine nucleoside analog of significant interest to researchers in drug discovery and molecular biology. As a molecule with potential therapeutic applications, a thorough understanding of its three-dimensional structure and physicochemical properties is paramount for mechanism-of-action studies and further development.

Introduction to this compound: A Nucleoside Analog of Interest

This compound, chemically known as 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-hypoxanthine, is a synthetic derivative of the naturally occurring nucleoside inosine. The key modification in this analog is the substitution of the hydroxyl group at the 2' position of the ribose sugar with an amino group. This seemingly subtle alteration can have profound effects on the molecule's conformation, hydrogen bonding capabilities, and interactions with biological macromolecules, making it a subject of interest for antiviral and antineoplastic research.[1] The structural analysis of this compound is crucial for understanding its biological activity and for the rational design of new therapeutic agents.

Core Structural Elucidation Workflow

The comprehensive structural characterization of this compound relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, which, when integrated, affords a complete picture of the molecule's atomic arrangement and stereochemistry.

Figure 1: A generalized workflow for the structural elucidation of this compound, highlighting the interplay between different analytical techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling the Molecular Framework in Solution

NMR spectroscopy is the cornerstone of structural analysis for organic molecules like this compound in a solution state. It provides detailed information about the chemical environment of each atom, their connectivity, and the molecule's conformational dynamics.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical to avoid exchange of labile protons (e.g., -NH2, -OH) with the solvent.

-

1D NMR Acquisition:

-

1H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of all non-exchangeable protons. This provides initial information on the sugar pucker and the orientation of the nucleobase.

-

13C NMR: Obtain a carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms in the molecule.

-

-

2D NMR for Structural Assignment:

-

COSY (Correlation Spectroscopy): Establish proton-proton coupling networks, which is instrumental in assigning the protons of the ribose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the 13C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the ribose sugar to the hypoxanthine base.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provide information about through-space proximity of protons, which is key to determining the glycosidic bond conformation (syn vs. anti) and the sugar pucker.

-

-

15N NMR for Probing the Amino Group: For a detailed analysis of the 2'-amino group, synthesis of an 15N-labeled analog is highly beneficial. 15N NMR can be used to accurately determine the pKa of the amino group, which is vital for understanding its protonation state at physiological pH.[2]

Data Interpretation and Expected Results

The interpretation of NMR spectra for this compound would involve a stepwise assignment of all proton and carbon signals. The chemical shifts would be compared to those of related nucleosides like 2'-deoxyinosine and 2'-amino-2'-deoxyguanosine to understand the electronic effects of the 2'-amino group.

| Technique | Information Gained | Expected Observations for this compound |

| 1H NMR | Proton chemical shifts, coupling constants (J-values) | Distinct signals for the anomeric proton (H1'), sugar protons (H2', H3', H4', H5', H5''), and base protons (H2, H8). J-couplings between sugar protons reveal the sugar pucker. |

| 13C NMR | Carbon chemical shifts | Characteristic signals for the ribose carbons and the hypoxanthine carbons. The C2' signal will be significantly shifted compared to 2'-deoxyinosine due to the attached amino group. |

| COSY | 1H-1H connectivity | Correlation cross-peaks will confirm the spin system of the ribose ring. |

| HSQC/HMBC | 1H-13C connectivity (1-bond and long-range) | Unambiguous assignment of all protonated carbons. HMBC will show a key correlation between H1' and C4/C8 of the hypoxanthine base, confirming the N9-glycosidic linkage. |

| NOESY | Through-space proton proximities | NOEs between the base protons and the sugar protons will determine the syn or anti conformation around the glycosidic bond. |

| 15N NMR | Nitrogen chemical shifts, pKa of the amino group | The chemical shift of the 2'-NH2 group will be pH-dependent, allowing for the determination of its pKa.[2] |

Part 2: Mass Spectrometry - Confirming Molecular Identity and Integrity

Mass spectrometry (MS) is an indispensable tool for the unambiguous determination of the molecular weight and elemental composition of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization (ESI), typically a mixture of water and acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Ionization: Introduce the sample into the mass spectrometer using an ESI source. This soft ionization technique minimizes fragmentation and preserves the molecular ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum, focusing on the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.

Data Interpretation and Expected Results

The primary outcome of HRMS analysis is the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the elemental formula of this compound (C10H13N5O4).

| Parameter | Expected Value for this compound |

| Molecular Formula | C10H13N5O4 |

| Theoretical Monoisotopic Mass | 267.0968 g/mol |

| Expected [M+H]+ in HRMS | 268.1046 m/z |

A match between the measured and theoretical mass to within a few parts per million (ppm) provides high confidence in the elemental composition and, by extension, the molecular identity of the synthesized compound. Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion and analyze the resulting product ions, providing additional structural information, such as the characteristic loss of the deoxyribose sugar.

Part 3: X-ray Crystallography - The Definitive Three-Dimensional Structure

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in its solid, crystalline state. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step is to grow single crystals of this compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Figure 2: A simplified workflow for determining the crystal structure of a small molecule like this compound.

Data Interpretation and Expected Structural Features

The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. For this compound, this would reveal:

-

Precise Bond Lengths and Angles: Confirmation of the covalent structure.

-

Conformation of the Ribose Sugar: The exact sugar pucker (e.g., C2'-endo, C3'-endo) in the solid state.

-

Glycosidic Torsion Angle: The orientation of the hypoxanthine base relative to the sugar.

-

Intermolecular Interactions: The hydrogen bonding network and crystal packing arrangement, which can provide insights into how the molecule might interact with biological targets.

Conclusion: An Integrated Approach to Structural Certainty

The structural analysis of this compound is a multi-faceted process that requires the application of several advanced analytical techniques. NMR spectroscopy provides a detailed picture of the molecule's structure and dynamics in solution, while mass spectrometry confirms its molecular formula with high accuracy. X-ray crystallography, when successful, delivers the definitive solid-state structure. Together, these methods provide the foundational knowledge required for understanding the biological function of this important nucleoside analog and for guiding future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-Amino-2'-deoxyinosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-amino-2'-deoxyinosine offers unique chemical properties that can enhance the functionality of synthetic nucleic acids. This document provides a comprehensive guide for the successful incorporation of this compound into oligonucleotides, covering the synthesis of the necessary phosphoramidite building block, detailed protocols for solid-phase synthesis, deprotection, purification, and characterization, as well as an overview of key applications.

Introduction: The Significance of 2'-Amino Modifications

The introduction of chemical modifications into synthetic oligonucleotides can dramatically alter their biological and chemical properties.[1][2] Modifications at the 2' position of the ribose sugar are particularly impactful, influencing nuclease resistance, binding affinity to target sequences, and overall duplex stability.[3] The 2'-amino group, in particular, is a valuable modification. While it can maintain the hydrogen-bonding capacity of the natural 2'-hydroxyl group, it alters the nucleophilicity and pKa at that position.[4] This modification has been shown to increase the half-life of oligonucleotides in serum, a critical attribute for therapeutic applications.[3]

This compound, specifically, is a purine analog that can be incorporated into oligonucleotides to modulate their properties. Oligonucleotides containing 2'-amino modifications have found applications in various fields, including the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.[1][3][5]

Synthesis of this compound Phosphoramidite

The cornerstone of incorporating any modified nucleoside into an oligonucleotide via automated solid-phase synthesis is the corresponding phosphoramidite building block.[6][7] The synthesis of this compound phosphoramidite requires a multi-step chemical process that involves the protection of reactive functional groups to prevent unwanted side reactions during oligonucleotide synthesis.

A general synthetic route involves:

-

Protection of the 2'-amino group: The 2'-amino group is nucleophilic and requires protection. A common strategy is the use of a photolabile protecting group like 4,5-dimethoxy-2-nitrobenzyloxycarbonyl, or other suitable protecting groups that are stable during the subsequent reaction steps but can be removed under specific conditions.[4][8]

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise, 3' to 5' synthesis of the oligonucleotide.[7]

-

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is commonly achieved using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.[8]

Improved and more convenient protocols for the synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite derivatives have been developed, which can be adapted for this compound.[9]

Automated Solid-Phase Synthesis of Oligonucleotides

The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain follows the well-established principles of solid-phase synthesis.[6][10][11] The process is cyclic, with each cycle adding one nucleotide to the chain.

The Synthesis Cycle

The automated synthesis cycle consists of four main steps:

-